(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone
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Overview
Description
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzylsulfanyl group attached to a dihydroimidazole ring, which is further connected to a fluorophenyl methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone typically involves a multi-step reaction sequence. The process begins with the condensation of 2-mercapto-N-(2-phenylethyl)acetamide with a suitable aldehyde, followed by cyclization to form the dihydroimidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
- (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-nitrophenyl)methanone
- (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
- (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone
Uniqueness
What sets (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a notable member of the imidazole derivative family. Characterized by its unique structural features, including an imidazole ring and a benzylthio group, this compound has drawn attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).
Structural Overview
The molecular formula of the compound is C17H15FN2OS with a molecular weight of 314.38 g/mol. Its structure includes:
- Imidazole Ring : A five-membered heterocyclic compound contributing to its biological interactions.
- Benzylthio Group : Enhances lipophilicity and potential enzyme interactions.
- Fluorinated Phenyl Moiety : May increase binding affinity to biological targets.
Anticancer Potential
Research indicates that compounds with imidazole rings often exhibit significant anticancer properties. For instance, in vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines. The presence of the benzylthio group may enhance this effect by facilitating interactions with cellular targets.
These findings suggest that This compound could possess similar or enhanced anticancer activity compared to established drugs like sorafenib.
Antimicrobial Activity
Compounds containing imidazole derivatives have also been noted for their antimicrobial properties. The structural characteristics of this compound suggest potential efficacy against various pathogens. Preliminary studies have indicated that modifications in the phenyl group can significantly influence antibacterial activity.
The mechanism by which This compound exerts its biological effects can be attributed to:
- Enzyme Inhibition : The imidazole ring can interact with metal ions and enzymes, modulating their activity.
- Receptor Binding : The unique structural features may allow for specific binding to receptors involved in cell signaling pathways.
In silico docking studies have suggested that this compound may bind effectively to targets such as VEGFR-2, influencing angiogenesis and tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. The following points summarize key findings:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl moiety significantly affects potency.
- Lipophilicity : Increased lipophilicity due to the benzylthio group enhances membrane permeability and bioavailability.
- Ring Modifications : Alterations in the imidazole ring can lead to varied biological activities across different target types.
Case Studies
Several case studies have demonstrated the therapeutic potential of imidazole derivatives similar to This compound :
- Cytotoxicity Against Cancer Cells : A study highlighted compounds with similar structures exhibiting IC50 values significantly lower than traditional chemotherapeutics, indicating higher potency in cancer treatment settings .
- Antibacterial Efficacy : Research on related thiazole compounds has shown promising results against Gram-positive and Gram-negative bacteria, suggesting a potential pathway for further development of this compound as an antimicrobial agent .
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c18-15-8-4-7-14(11-15)16(21)20-10-9-19-17(20)22-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDVAQYVXAFQKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.